8-(Ethylamino)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione
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Overview
Description
8-(Ethylamino)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione is a synthetic organic compound belonging to the purine class. Purines are heterocyclic aromatic organic compounds containing nitrogen atoms. This particular compound has found applications in various fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Ethylamino)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione typically involves multiple steps, starting with the preparation of the purine core. A common synthetic route includes the alkylation of 3-methylxanthine with 2-methylprop-2-enyl bromide followed by the ethylation of the resulting product with ethylamine. Reaction conditions often include the use of polar solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the compound can be produced in larger quantities using batch or continuous flow reactors. The scalability of the reaction requires careful control of temperature, pressure, and the purity of the starting materials to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
8-(Ethylamino)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Reduction of the amino group to an amine.
Substitution: Nucleophilic substitution reactions at the purine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation Products: Oxo derivatives of the purine compound.
Reduction Products: Amine derivatives.
Substitution Products: Alkylated or arylated purine derivatives.
Scientific Research Applications
8-(Ethylamino)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione has been utilized in several scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives and as a ligand in coordination chemistry.
Biology: Investigated for its potential role as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways.
Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer and neurodegenerative disorders due to its ability to modulate specific molecular targets.
Industry: Employed in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily by interacting with specific molecular targets within cells. Its mechanism of action involves binding to the active sites of enzymes, thereby inhibiting their activity. For instance, it may inhibit kinase enzymes by competing with ATP for binding sites, leading to the modulation of signaling pathways critical for cell growth and survival.
Comparison with Similar Compounds
When compared to other purine derivatives, 8-(Ethylamino)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione stands out due to its unique ethylamino and 2-methylprop-2-enyl substituents. Similar compounds include:
Caffeine (1,3,7-Trimethylxanthine): Known for its stimulant effects.
Theobromine (3,7-Dimethylxanthine): Found in cocoa and chocolate.
Theophylline (1,3-Dimethylxanthine): Used in respiratory therapies.
Conclusion
This compound is a versatile compound with wide-ranging applications in scientific research, chemistry, medicine, and industry. Its unique structure and chemical properties make it a valuable tool for exploring new frontiers in these fields.
Properties
IUPAC Name |
8-(ethylamino)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O2/c1-5-13-11-14-9-8(17(11)6-7(2)3)10(18)15-12(19)16(9)4/h2,5-6H2,1,3-4H3,(H,13,14)(H,15,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYZWZCGLPZCAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=C(N1CC(=C)C)C(=O)NC(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
332099-08-8 |
Source
|
Record name | 8-(ETHYLAMINO)-3-METHYL-7-(2-METHYL-2-PROPENYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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